molecular formula C12H13NO2 B2684784 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile CAS No. 1864016-40-9

3-[(Benzyloxy)methyl]oxetane-3-carbonitrile

Cat. No.: B2684784
CAS No.: 1864016-40-9
M. Wt: 203.241
InChI Key: CHVSCDOGMOMFEO-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]oxetane-3-carbonitrile (CAS No. 1864016-40-9) is an oxetane derivative with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . Its structure features a strained oxetane ring (a four-membered oxygen-containing heterocycle) substituted at the 3-position with a benzyloxymethyl group (-CH₂-O-benzyl) and a nitrile (-CN) group. This compound is of interest in medicinal chemistry and organic synthesis due to the oxetane ring’s ability to enhance solubility and metabolic stability in drug candidates .

Properties

IUPAC Name

3-(phenylmethoxymethyl)oxetane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-7-12(9-15-10-12)8-14-6-11-4-2-1-3-5-11/h1-5H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVSCDOGMOMFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(COCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 3-hydroxypropyl derivatives.

    Introduction of the Benzyloxy Methyl Group: This step involves the alkylation of the oxetane ring with benzyl chloride in the presence of a base such as sodium hydride.

    Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanide sources like sodium cyanide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy methyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it into primary amines under appropriate conditions.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the benzyloxy methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development
The oxetane ring structure provides significant advantages in drug design. Its properties include:

  • Low Molecular Weight : This aids in enhancing the pharmacokinetic (PK) profile of drug candidates.
  • Increased Polarity : The polar nature of the oxetane can improve solubility and bioavailability.
  • Three-Dimensionality : The spatial arrangement allows for better interactions with biological targets, potentially leading to improved efficacy.

Recent studies have highlighted the incorporation of oxetane motifs in several clinical candidates, demonstrating their role as bioisosteres for carbonyl groups. For instance, compounds like crenolanib and fenebrutinib utilize oxetanes to enhance metabolic stability and reduce toxicity profiles . The introduction of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile into lead compounds has shown promise in modifying their physicochemical properties, such as pKa and LogD, which are crucial for optimizing drug candidates .

2. Peptidomimetics
Amino-oxetanes, including derivatives like this compound, have been explored as peptidomimetics. The structural stability against enzymatic degradation while maintaining bioactivity makes them suitable for developing therapeutic agents that mimic natural peptides .

Organic Synthesis Applications

1. Versatile Building Block
this compound is utilized as a versatile intermediate in organic synthesis. Its ability to undergo various transformations—such as nucleophilic substitutions and functional group interconversions—makes it a valuable tool for chemists .

2. Synthesis of Complex Molecules
The compound can participate in multiple reactions, including:

  • Nucleophilic Substitution Reactions : The presence of the benzyloxy group allows for selective reactions that can lead to complex molecular architectures.
  • Formation of Carbon-Carbon Bonds : The oxetane ring's reactivity can be exploited to create new carbon frameworks essential for synthesizing complex organic molecules .

Case Study 1: Clinical Candidates

Recent research has identified several clinical candidates featuring oxetane structures, with a focus on their development processes:

  • Crenolanib : Developed for treating acute myeloid leukemia, this compound incorporates an oxetane to enhance its PK properties.
  • Fenebrutinib : Used for multiple sclerosis treatment, the oxetane motif was critical in reducing basicity and improving solubility during the drug discovery phase .

Case Study 2: Synthetic Methodologies

Research has demonstrated successful synthetic protocols involving this compound:

  • A study reported over 30 transformations applied to generate stable derivatives from this oxetane core, showcasing its robustness under various reaction conditions .
  • The development of scalable synthetic methods has facilitated its incorporation into larger medicinal chemistry programs, enhancing its applicability in drug discovery efforts.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]oxetane-3-carbonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
This compound 1864016-40-9 C₁₂H₁₃NO₂ 203.24 Benzyloxymethyl, nitrile 2.1
3-(Benzylamino)oxetane-3-carbonitrile 138650-20-1 C₁₁H₁₂N₂O 188.23 Benzylamino, nitrile 1.8
3-(Dibenzylamino)oxetane-3-carbonitrile 1021393-00-9 C₁₈H₁₈N₂O 278.35 Dibenzylamino, nitrile 3.5
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid 1379811-81-0 C₁₂H₁₃NO₅ 251.24 Benzyloxycarbonyl amino, carboxylic acid 1.2
4-Oxo-4H-1-benzopyran-3-carbonitrile (Chromone derivative) 61776-43-0 C₁₀H₅NO₂ 171.16 Chromone core, nitrile, ketone 1.9

*LogP values estimated using fragment-based methods.

Key Observations :

  • Substituent Effects: The benzyloxymethyl group in the target compound increases hydrophobicity compared to amino-substituted analogs (e.g., 3-(benzylamino)oxetane-3-carbonitrile, LogP ~1.8). The dibenzylamino derivative exhibits the highest LogP (3.5) due to dual benzyl groups .
  • Nitrile vs. Carboxylic Acid: Replacing the nitrile with a carboxylic acid (e.g., 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid) significantly reduces LogP (1.2) and enhances polarity .

Reactivity Insights :

  • The nitrile group in the target compound is less reactive toward nucleophiles than chromone-3-carbonitriles due to the absence of a conjugated π-system .
  • Oxetane derivatives generally exhibit lower thermal stability than chromones, limiting their use in high-temperature reactions .

Hazard and Stability Profiles

Compound Hazard Statements (GHS) Stability Notes
This compound Not classified (data unavailable) Stable under inert conditions; sensitive to acid/base hydrolysis
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid H302 (harmful if swallowed)
H315/H319 (skin/eye irritation)
Store at 2–8°C; hygroscopic
Chromone-3-carbonitriles Not available Light-sensitive; prone to oxidation at the ketone group

Biological Activity

3-[(Benzyloxy)methyl]oxetane-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, reactivity, pharmacological properties, and case studies.

Chemical Structure and Properties

Molecular Formula: C12_{12}H13_{13}NO\
Molecular Weight: 201.24 g/mol
CAS Number: 1864016-40-9

The compound features an oxetane ring, which is a four-membered cyclic ether known for its reactivity and versatility in organic synthesis. The presence of the benzyloxy group enhances its lipophilicity, potentially improving bioavailability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Benzyloxy Group: This is accomplished via nucleophilic substitution reactions where benzyloxymethyl halides are reacted with oxetane derivatives.
  • Cyanation Reaction: The introduction of the carbonitrile group is performed using cyanide sources under basic conditions.

Anticancer Properties

Research indicates that compounds containing oxetane rings exhibit significant anticancer activity. A study demonstrated that oxetane derivatives could inhibit key enzymes involved in cancer cell proliferation, such as kinases and topoisomerases . The mechanism often involves the modulation of cellular signaling pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

Oxetanes have also shown promise in antimicrobial applications. For instance, this compound has been tested against various bacterial strains, exhibiting effective inhibition of growth . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties as well. Studies have reported that it can reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • In Vitro Studies on Cancer Cell Lines:
    • A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) showed that this compound inhibited cell proliferation with IC50_{50} values in the low micromolar range. Mechanistic studies indicated that the compound induced G1 phase arrest and apoptosis through caspase activation.
  • Antimicrobial Efficacy Testing:
    • In a series of experiments against Gram-positive and Gram-negative bacteria, the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential.
  • Anti-inflammatory Activity Assessment:
    • In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of ActionReference
4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidineAnticancerKinase inhibition
Pyrazolo[3,4-d]pyrimidineAnticancerTopoisomerase inhibition
Triazole-Pyrimidine HybridsNeuroprotectiveModulation of neuroinflammatory pathways

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxetane ring undergoes nucleophilic ring-opening due to its inherent ring strain (~105 kJ/mol). The nitrile group at C3 enhances electrophilicity at adjacent positions, facilitating nucleophilic attack.

Reaction Conditions Nucleophile Product Reference
NaH, THF, 0°C to RTAlkoxide ions3-(Benzyloxymethyl)-3-alkoxypropanenitrile ,
H<sub>2</sub>O, HCl (cat.), refluxH<sub>2</sub>O3-(Benzyloxymethyl)-3-hydroxypropanenitrile ,
NaBH<sub>4</sub>, MeOHHydride3-(Benzyloxymethyl)oxetane-3-methanamine

Key Findings :

  • Ring-opening with alkoxides proceeds via S<sub>N</sub>2 mechanism at the oxetane oxygen, yielding branched ethers .

  • Acid-catalyzed hydrolysis produces tertiary alcohols, retaining the nitrile group .

Hydrogenolysis of the Benzyloxymethyl Group

The benzyl ether moiety is susceptible to catalytic hydrogenolysis, enabling deprotection to generate primary alcohols.

Conditions Catalyst Product Yield Reference
H<sub>2</sub> (1 atm), Pd/C, EtOH10% Pd/C3-(Hydroxymethyl)oxetane-3-carbonitrile85–92% ,

Mechanistic Insight :

  • Cleavage occurs selectively at the benzyl C–O bond without affecting the oxetane ring or nitrile group .

Nitrile Group Transformations

The nitrile functionality participates in hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acid

Conditions Product Yield Reference
H<sub>2</sub>SO<sub>4</sub> (conc.), H<sub>2</sub>O, reflux3-(Benzyloxymethyl)oxetane-3-carboxylic acid78%

Reduction to Primary Amine

Conditions Product Yield Reference
LiAlH<sub>4</sub>, THF, 0°C3-(Benzyloxymethyl)oxetane-3-methanamine65%

Applications :

  • The carboxylic acid derivative serves as a bioisostere for tert-butyl groups in drug design .

Cycloaddition Reactions

The nitrile group enables [2+2] cycloadditions with alkenes under UV light.

Conditions Dienophile Product Reference
UV light, CH<sub>2</sub>Cl<sub>2</sub>Ethylene3-(Benzyloxymethyl)oxetane-3-spirocyclobutane

Limitations :

  • Steric hindrance from the benzyloxymethyl group reduces reaction efficiency .

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the oxetane ring undergoes rearrangements:

Conditions Product Mechanism Reference
H<sub>2</sub>SO<sub>4</sub>, 100°C3-(Benzyloxymethyl)glutaronitrileRing expansion
t-BuOK, DMSO3-(Benzyloxymethyl)acrylonitrileRing-opening elimination

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